![molecular formula C7H8N4 B580474 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine CAS No. 1369412-53-2](/img/structure/B580474.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of [1,2,4]triazolo[1,5-a]pyridines .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for large-scale synthesis due to reduced reaction times and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizers (sodium hypochlorite, lead tetraacetate), reducing agents (sodium borohydride), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes . As an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position of the nitrogen atoms.
[1,2,4]Triazolo[3,4-a]pyridine: Another similar compound with a different fusion pattern of the triazole and pyridine rings.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is unique due to its specific fusion pattern and the presence of a methanamine group, which enhances its reactivity and potential biological activities. This uniqueness makes it a valuable scaffold for drug design and other scientific research applications.
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine ring, which enhances its potential as a scaffold for drug development. Its unique structure allows for interactions with various biological targets, making it a subject of numerous studies focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_8N_4 with a molecular weight of 148.17 g/mol. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its reactivity and ability to form hydrogen bonds, which are essential for biological interactions.
Property | Value |
---|---|
Molecular Formula | C₇H₈N₄ |
Molecular Weight | 148.17 g/mol |
CAS Number | 1369412-53-2 |
The biological activity of this compound primarily involves its role as an inverse agonist for the RORγt receptor. By binding to RORγt, it inhibits the receptor's activity, leading to decreased expression of target genes involved in inflammatory processes and immune responses. This mechanism positions the compound as a potential therapeutic agent in autoimmune diseases and other inflammatory conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display potent activity against Enterococcus faecium, a pathogen increasingly associated with hospital-acquired infections. The structure-activity relationship (SAR) analysis revealed that modifications to the amide group significantly affect antibacterial efficacy .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines including A549 (lung cancer) and PC-9 (non-small cell lung cancer). One notable derivative demonstrated an IC₅₀ value of 0.59 μM against PC-9 cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-FU .
Study on Antimicrobial Efficacy
In a comprehensive study evaluating the antimicrobial activity of synthesized triazolo derivatives against the ESKAPE panel of bacteria, several compounds were identified with narrow-spectrum activity against E. faecium. The study utilized a three-component Biginelli-like reaction for synthesis and assessed the resulting compounds' in vitro activities against living bacterial strains .
Evaluation of Anticancer Effects
Another study focused on the design and synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1 inhibitors. Some derivatives showed potent inhibition of LSD1 and selective growth inhibition in cancer cell lines (A549 and PC-9), highlighting their potential as anticancer agents. The docking studies revealed specific interactions with key amino acids in the target protein that contribute to their inhibitory effects .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWUBFUAJAJSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857343 |
Source
|
Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369412-53-2 |
Source
|
Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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